molecular formula C15H21N3O2 B11777587 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B11777587
M. Wt: 275.35 g/mol
InChI Key: FVRMLDBYNBJNNK-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyrimidine, the cyclopropyl and dimethyl groups are introduced through alkylation reactions. The piperidine ring is then formed via cyclization, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid
  • 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide
  • 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to its specific structural features, such as the combination of cyclopropyl and dimethyl groups on the pyrimidine ring and the presence of a piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C15H21N3O2/c1-9-10(2)16-13(11-3-4-11)17-14(9)18-7-5-12(6-8-18)15(19)20/h11-12H,3-8H2,1-2H3,(H,19,20)

InChI Key

FVRMLDBYNBJNNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C(=O)O)C3CC3)C

Origin of Product

United States

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